4-Bromo-2-(3-chloropropyl)fluorobenzene
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Overview
Description
4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, such as 2-(3-chloropropyl)-1-fluorobenzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products. The final product is then purified through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE exerts its effects involves interactions with molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
- 4-Bromo-2-(3-chloropropyl)-1-iodobenzene
- 4-Bromo-2-(3-bromopropyl)-1-fluorobenzene
- 4-Bromo-2-(3-chloropropyl)benzotrifluoride
Comparison: Compared to similar compounds, 4-BROMO-2-(3-CHLOROPROPYL)-1-FLUOROBENZENE is unique due to the presence of fluorine, which can significantly alter its chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms in the benzene ring provides a distinct set of characteristics that can be exploited in various applications.
Properties
Molecular Formula |
C9H9BrClF |
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Molecular Weight |
251.52 g/mol |
IUPAC Name |
4-bromo-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6H,1-2,5H2 |
InChI Key |
XSKAXJKTOGZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCCl)F |
Origin of Product |
United States |
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